2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH)
CAS No.: 157355-74-3
Cat. No.: VC11673599
Molecular Formula: C20H20N2O5
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157355-74-3 |
|---|---|
| Molecular Formula | C20H20N2O5 |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25) |
| Standard InChI Key | IZKGGDFLLNVXNZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
Fmoc-DL-Gln-OH comprises a glutamine backbone modified with an Fmoc group at the α-amino position and a side-chain amide (-CONH2) at the γ-carbon. Its molecular formula is C₂₀H₂₀N₂O₅, with a molecular weight of 376.39 g/mol. The DL designation indicates the presence of both D- and L-enantiomers, resulting in a racemic mixture. The Fmoc group’s planar fluorene moiety enhances UV detectability (absorption at 301 nm), a critical feature for monitoring synthesis progress .
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀N₂O₅ |
| Molecular Weight | 376.39 g/mol |
| CAS Number | Not explicitly reported |
| Solubility | DMF, DMSO, CH₂Cl₂ |
| UV Absorption (λₘₐₓ) | 301 nm (Fmoc moiety) |
| Melting Point | ~150–160°C (decomposes) |
Stability and Reactivity
Synthesis and Characterization
Synthetic Routes
Fmoc-DL-Gln-OH is synthesized via two primary routes:
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Direct Fmoc Protection: Reaction of DL-glutamine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as NaHCO₃. This method risks dipeptide formation due to carboxylate activation .
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Silylation-Mediated Protection: Intermediate silylation of DL-glutamine’s carboxylic acid with chlorotrimethylsilane prevents undesired oligomerization, followed by Fmoc introduction .
Table 2: Comparative Synthesis Yields
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Direct Fmoc Protection | 65–75 | 85–90 |
| Silylation-Mediated | 80–85 | 95–99 |
Analytical Characterization
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HPLC: Reverse-phase HPLC with C18 columns and UV detection at 214 nm (peptide bond) and 301 nm (Fmoc) ensures purity assessment .
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Mass Spectrometry: ESI-MS confirms molecular weight (theoretical [M+H]⁺ = 377.14).
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Chiral Analysis: Chiral columns or capillary electrophoresis differentiate D- and L-enantiomers, critical for evaluating racemic mixtures .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-DL-Gln-OH is employed in SPPS to introduce glutamine residues with orthogonal side-chain protection (e.g., Trt or Mbh groups) . The racemic form is occasionally used to study stereochemical effects on peptide bioactivity, though enantiomeric purity is typically preferred for therapeutic peptides .
Case Studies
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Drug Discovery: Incorporation of Fmoc-DL-Gln-OH into opioid peptide analogs revealed reduced receptor binding affinity compared to L-forms, highlighting stereochemistry’s role in pharmacological activity .
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Bioconjugation: The side-chain amide serves as a handle for attaching fluorophores or PEG chains, enabling the synthesis of fluorescently labeled peptides for imaging studies .
Comparative Analysis with Related Derivatives
Table 3: Comparison of Fmoc-Protected Glutamine Derivatives
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